tert-Nonanethiol

Catalog No.
S1895903
CAS No.
25360-10-5
M.F
C9H20S
M. Wt
160.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Nonanethiol

CAS Number

25360-10-5

Product Name

tert-Nonanethiol

IUPAC Name

2-methyloctane-2-thiol

Molecular Formula

C9H20S

Molecular Weight

160.32 g/mol

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)S

Canonical SMILES

CCCCCCC(C)(C)S

The exact mass of the compound tert-Nonanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Nonanethiol (also known as tert-nonyl mercaptan or TNM) is a highly branched, tertiary C9 aliphatic thiol primarily procured as a high-efficiency chain transfer agent (CTA) for free-radical emulsion polymerizations and as a critical precursor for ashless lubricant additives . Characterized by a molecular weight of 160.32 g/mol, a boiling point of approximately 188–194 °C, and a high degree of steric hindrance, it offers a highly controlled reactivity profile compared to linear thiols . In industrial procurement and material selection, it is most frequently evaluated against the industry-standard tert-dodecyl mercaptan (t-DDM) and various linear mercaptans. It is specifically prized for its favorable partitioning behavior in aqueous systems, superior mass transfer kinetics in starved-feed reactors, and its ability to synthesize highly oil-soluble thiadiazole-based metal deactivators without the extreme volatility risks associated with lower-molecular-weight thiols .

Substituting tert-Nonanethiol with linear analogs (such as n-nonanethiol or n-dodecyl mercaptan) fundamentally disrupts polymerization control; linear mercaptans exhibit excessively high initial reactivity, depleting rapidly before monomer conversion is complete and resulting in broad, uncontrolled molecular weight distributions [1]. Conversely, substituting it with the heavier, widely used tert-dodecyl mercaptan (t-DDM) introduces significant mass transfer resistance in starved emulsion polymerizations due to t-DDM's extreme hydrophobicity [2]. This mass transfer limitation can lead to heterogeneous polymer architectures and delayed chain transfer kinetics. Furthermore, in the synthesis of lubricant additives, replacing the highly branched C9 moiety with linear or shorter-chain groups alters the solubility and film-forming properties of the resulting thiadiazole metal deactivators, compromising extreme pressure (EP) performance and copper corrosion inhibition [3].

Elimination of Mass Transfer Resistance in Starved Emulsion Polymerization

In starved unseeded emulsion polymerizations of styrene, the choice of tertiary mercaptan dictates the control over the molecular weight distribution. Comparative kinetic modeling and batch experiments demonstrate that the heavier tert-dodecyl mercaptan (X12) exhibits significant mass transfer resistance between the monomer/modifier droplets and the polymer particles due to its extreme hydrophobicity [1]. In contrast, tert-nonanethiol (X9), possessing slightly higher aqueous solubility, eliminates this extra mass transfer resistance. Furthermore, tert-nonanethiol demonstrates a larger radical desorption coefficient (kde) than t-DDM, facilitating more uniform modifier partitioning and enabling the production of polymers with a constant, 'most probable' molecular weight distribution throughout the reaction [1].

Evidence DimensionMass transfer resistance and radical desorption coefficient (kde) in starved aqueous emulsion
Target Compound Datatert-Nonanethiol exhibits negligible mass transfer resistance and a higher kde, enabling constant molecular weight control.
Comparator Or Baselinetert-dodecyl mercaptan (t-DDM) requires the inclusion of an extra mass transfer resistance parameter to fit observed molecular weights and has a lower kde.
Quantified DifferenceElimination of diffusion-controlled mass transfer restrictions between phases compared to the C12 analog.
ConditionsStarved and unseeded emulsion polymerization of styrene at 70 °C in a 1 dm³ aqueous reactor.

Procurement of tert-nonanethiol over t-DDM is critical for manufacturing narrow-molecular-weight-distribution polymers in starved-feed emulsion systems where aqueous phase partitioning is a kinetic bottleneck.

Sustained Chain Transfer Activity vs. Premature Linear Thiol Depletion

The steric hindrance of the tertiary carbon in tert-nonanethiol provides a moderated chain transfer constant (Cx) compared to primary (normal) thiols. In industrial copolymerization (e.g., styrene/acrylics), normal mercaptans (like n-nonanethiol or n-octanethiol) are highly reactive and deplete prematurely, often requiring complex incremental addition to avoid high polydispersity at high conversions [1]. tert-Nonanethiol provides a steady state of chain transfer activity, allowing for a molar ratio of mercaptan to initiator of 1:1 to 5:1 without premature depletion. This ensures the polymer product maintains a polydispersity index (Mw/Mn) of less than 2.0 at high monomer conversions, whereas linear thiols fail to regulate molecular weight in the later stages of batch reactions [1].

Evidence DimensionDepletion rate and Polydispersity Index (Mw/Mn) control
Target Compound DataMaintains steady-state concentration, yielding Mw/Mn < 2.0 at completion without micro-dosing.
Comparator Or BaselineNormal (n-) mercaptans deplete before monomer conversion is completed, leading to uncontrolled high molecular weight fractions.
Quantified DifferenceTertiary structure prevents premature depletion, ensuring homogeneous copolymer product in simplified batch recipes.
ConditionsSuspension/emulsion polymerization of styrene/acrylic acid copolymers.

Buyers formulating single-charge or simplified-batch polymerization recipes must select the tertiary thiol to avoid the catastrophic late-stage molecular weight spikes caused by linear thiol depletion.

Optimal Steric Shielding for Thiadiazole Metal Deactivators

tert-Nonanethiol is a critical precursor for synthesizing thiadiazole tert-nonyl mercaptan condensates (e.g., DMTD-9), which are premium ashless metal deactivators. The highly branched C9 structure provides optimal oil solubility and surface-active film formation compared to shorter-chain or linear derivatives [1]. When compounded at low mass fractions (e.g., 0.05%) with phenolic and amine antioxidants, these tertiary-alkyl thiadiazole derivatives synergistically extend the Turbine Oil Stability Test (TOST) life to over 3100 hours. The specific steric bulk of the tert-nonyl group effectively shields active sulfur, preventing copper corrosion while maintaining extreme pressure (EP) performance, a balance harder to achieve with linear octyl (DMTD-8) equivalents [1].

Evidence DimensionOxidation life and steric shielding in lubricant formulations
Target Compound DataDMTD-9 (tert-nonyl derived) enables TOST oxidation life > 3100 hours in ternary antioxidant blends while preventing copper corrosion.
Comparator Or BaselineShorter chain or linear derivatives (e.g., n-octyl) offer different solubility/shielding profiles, often requiring higher treat rates to achieve equivalent non-corrosive EP performance.
Quantified DifferenceThe highly branched C9 moiety provides superior steric shielding of the thiadiazole core, optimizing the balance between active sulfur release and copper passivation.
ConditionsLubricant formulation testing (RPVOT and TOST) using 0.05% metal deactivator with phenolic/amine antioxidants.

For lubricant additive manufacturers, procuring tert-nonanethiol ensures the final thiadiazole condensate achieves the exact solubility and steric shielding required for high-tier turbine and gear oils.

Favorable Vapor Pressure and Handling vs. Lower Homologs

In industrial handling, tert-nonanethiol offers a safer volatility profile compared to lower molecular weight tertiary mercaptans like tert-butyl or tert-hexyl mercaptan. With a boiling point of 188–194 °C and a vapor pressure of approximately 144 Pa (1.08 mmHg) at 25 °C, it is significantly less volatile than tert-butyl mercaptan (boiling point ~64 °C), reducing flammability risks and evaporative losses during open-vessel synthesis or compounding . Despite this lower volatility, it retains a sufficiently low freezing point (< -20 °C) and low dynamic viscosity (2.84 cP at 20 °C) to remain pumpable in cold-weather industrial environments, contrasting with heavier solid or highly viscous modifiers .

Evidence DimensionVapor pressure and handling safety
Target Compound DataBoiling point ~194 °C, vapor pressure 144 Pa at 25 °C, liquid at < -20 °C.
Comparator Or Baselinetert-butyl mercaptan (highly volatile, BP ~64 °C) or solid higher-molecular-weight thiols.
Quantified DifferenceSubstantially lower vapor pressure than C4-C6 analogs minimizes VOC emissions and flash-fire risks during large-scale transfer.
ConditionsStandard temperature and pressure (25 °C, 1 atm) industrial storage and pumping.

Process engineers select tert-nonanethiol to balance the need for a liquid, easily pumpable modifier with strict facility VOC emission and flammability constraints.

Starved-Feed Emulsion Polymerization of Styrenics and Acrylics

tert-Nonanethiol is the right choice for starved-feed emulsion polymerization reactors where mass transfer kinetics are a bottleneck. Because it lacks the extreme hydrophobicity of tert-dodecyl mercaptan, it partitions more effectively between the aqueous phase and polymer particles, allowing for the production of polymers with a constant, highly controlled molecular weight distribution [1].

Synthesis of Ashless Extreme Pressure (EP) Lubricant Additives

This compound is the preferred precursor for manufacturing thiadiazole tert-nonyl mercaptan condensates (such as DMTD-9). The highly branched C9 structure provides the exact steric shielding required to prevent copper corrosion while maintaining excellent oil solubility and extreme pressure performance in high-tier turbine and gear oils [2].

Single-Charge Batch Polymerization for Narrow Polydispersity

For manufacturers seeking to simplify batch polymerization recipes without continuous micro-dosing, tert-Nonanethiol provides a steady state of chain transfer activity. Unlike linear mercaptans that deplete prematurely, it ensures the final polymer product maintains a polydispersity index (Mw/Mn) of less than 2.0 even at high monomer conversions [3].

Physical Description

Liquid

XLogP3

4

UNII

168S427F21

GHS Hazard Statements

Aggregated GHS information provided by 520 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.12%): Flammable liquid and vapor [Warning Flammable liquids];
H400 (91.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

25360-10-5
55646-15-6

Wikipedia

Tert-nonanethiol

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
tert-Nonanethiol: ACTIVE

Dates

Last modified: 08-16-2023

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